molecular formula C15H17N3O2S B258977 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide

3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B258977
M. Wt: 303.4 g/mol
InChI Key: ZWWBRIDZYBHOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide, also known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB belongs to the class of benzamide derivatives and has a molecular formula of C16H19N3O2S.

Mechanism of Action

3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide exerts its anticancer effects by targeting several key molecular pathways involved in cancer development and progression. It inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival. 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide also inhibits the expression of vascular endothelial growth factor (VEGF), which is responsible for promoting angiogenesis.
Biochemical and Physiological Effects
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Additionally, 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide is its potential as a novel anticancer agent. It has shown promising results in preclinical studies and has the potential to be developed into a new class of drugs for cancer treatment. However, one of the limitations of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide. One area of interest is its use in combination with other anticancer drugs to enhance its efficacy. Another potential direction is the development of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide and its potential applications in other disease areas.

Synthesis Methods

3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide can be synthesized through a multi-step process involving the condensation of 2-aminothiazole with 3-pentanone, followed by acylation with benzoyl chloride. The final product is obtained through purification by recrystallization.

Scientific Research Applications

3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide inhibits the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.

properties

Product Name

3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H17N3O2S/c1-2-3-7-13(19)17-12-6-4-5-11(10-12)14(20)18-15-16-8-9-21-15/h4-6,8-10H,2-3,7H2,1H3,(H,17,19)(H,16,18,20)

InChI Key

ZWWBRIDZYBHOJV-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

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